![molecular formula C14H10ClF4N B2596627 (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2248271-14-7](/img/structure/B2596627.png)
(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C14H10ClF4N It is known for its unique structure, which includes a combination of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-4-(trifluoromethyl)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine can be compared with other similar compounds, such as:
(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-fluoro-4-(trifluoromethyl)benzonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for various applications.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-6-3-9(7-12(11)16)14(17,18)19/h1-7,13H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGPFIKIZGYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)C(F)(F)F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
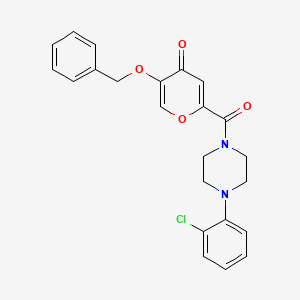

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596548.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2596549.png)
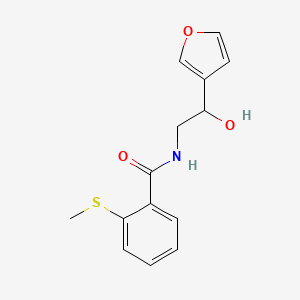
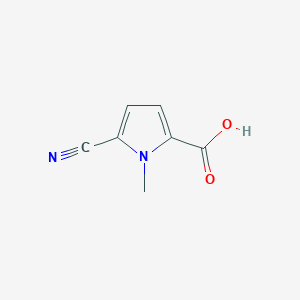
![N1-butyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2596555.png)
![6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2596556.png)
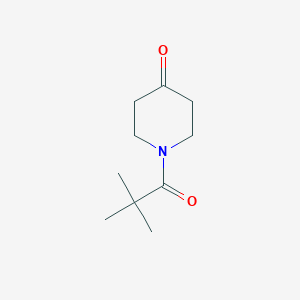
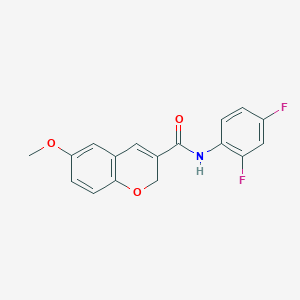
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2596564.png)
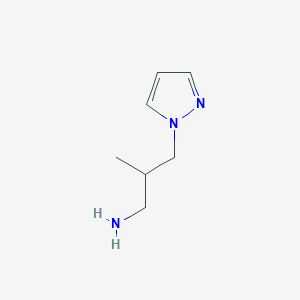
![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2596567.png)
